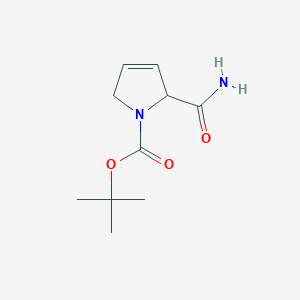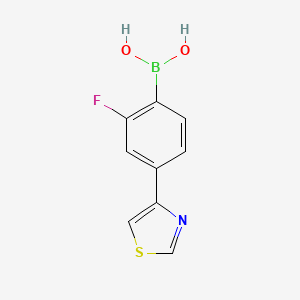
Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate is an organic compound with the molecular formula C10H16N2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate can be synthesized from N-Boc-diallylamine. The synthesis involves the reaction of N-Boc-diallylamine with appropriate reagents under controlled conditions . Another method involves the reaction of 2,5-dihydropyrrole-1-carboxylic acid tert-butyl ester with 3-chloroperoxybenzoic acid in 1,2-dichloroethane at 85°C for 4 hours under nitrogen .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with 3-chloroperoxybenzoic acid can yield different oxidized derivatives .
Applications De Recherche Scientifique
Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fine chemicals and other industrial applications
Mécanisme D'action
The mechanism of action of tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-2,5-dihydro-1H-pyrrole: A similar compound with a different functional group.
tert-Butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate: Another derivative used in organic synthesis.
Uniqueness
Tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H16N2O3 |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
tert-butyl 2-carbamoyl-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h4-5,7H,6H2,1-3H3,(H2,11,13) |
Clé InChI |
LGJDOIHXXBPYBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC=CC1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
![1-[3-(Pentyloxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089630.png)
![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14089636.png)
![5-butyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14089641.png)
![2-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol](/img/structure/B14089649.png)
![1-(4-Tert-butylphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089655.png)

![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)

![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]propanehydrazide](/img/structure/B14089688.png)
![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)

![1-(3-Methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089705.png)
